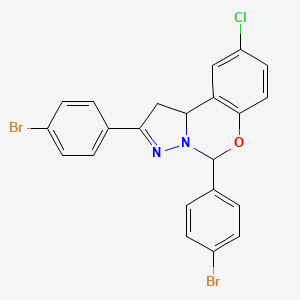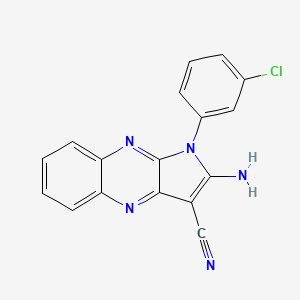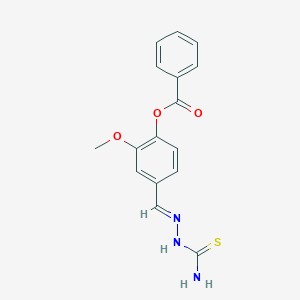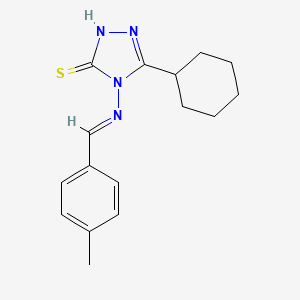
(2E)-2-(4-hydroxy-3-iodobenzylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE typically involves the reaction of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity .
Comparaison Avec Des Composés Similaires
4-HYDROXY-3-IODOBENZALDEHYDE: A precursor in the synthesis of the thiosemicarbazone derivative.
THIOSEMICARBAZIDE: A key reagent in the synthesis of various thiosemicarbazone derivatives.
4-METHYL-3-IODOBENZALDEHYDE THIOSEMICARBAZONE: A structurally similar compound with potential biological activities.
Uniqueness: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE is unique due to the presence of both hydroxyl and iodine substituents on the benzaldehyde ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiosemicarbazone moiety enhances its potential as a versatile ligand and therapeutic agent .
Propriétés
Formule moléculaire |
C8H8IN3OS |
|---|---|
Poids moléculaire |
321.14 g/mol |
Nom IUPAC |
[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8IN3OS/c9-6-3-5(1-2-7(6)13)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
Clé InChI |
QNJPHLHLEBATCS-NYYWCZLTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/NC(=S)N)I)O |
SMILES canonique |
C1=CC(=C(C=C1C=NNC(=S)N)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)

![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974101.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)




